Fluopsin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

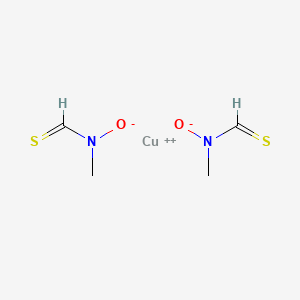

Fluopsin C is an organocupric secondary metabolite with a low molecular weight, produced by certain strains of Pseudomonas and Streptomyces bacteria. It was first identified in 1970 as prismatic dark-green crystals and is known for its strong antimicrobial activity against a variety of human and phytopathogens . Due to its high cytotoxicity, research on this compound decreased after the 1970s but gained renewed interest in the early 2000s as a promising compound for developing new antimicrobials .

Preparation Methods

Fluopsin C is produced in cell suspension cultures of Pseudomonas aeruginosa LV strain. The production process involves culturing the bacteria, followed by purification using liquid adsorption chromatography and identification by mass spectrometric analysis . The surface of the culture is covered with a filter, and water is sprayed daily to maintain adequate moisture

Chemical Reactions Analysis

Fluopsin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains a copper ion chelated by two minimal thiohydroxamates, which are derived from cysteine through a series of enzymatic reactions involving lyases, iron-dependent enzymes, and a methyltransferase . Common reagents used in these reactions include cysteine and copper chloride. The major products formed from these reactions are the thiohydroxamate intermediates and the final this compound complex.

Scientific Research Applications

Fluopsin C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Fluopsin C involves disrupting the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. This disruption is achieved through the permeabilization of the membrane, leading to cell death . The compound’s molecular targets include the bacterial cell wall and the exopolysaccharide matrix, which are altered upon exposure to this compound .

Comparison with Similar Compounds

Fluopsin C is unique due to its copper-binding properties and its broad-spectrum antimicrobial activity. Similar compounds include methanobactins, yersiniabactin, and xanthocillin, which also bind copper and play roles in microbial metal homeostasis . this compound stands out for its dual role in acquiring copper nutrients and protecting bacteria from copper toxicity, making it a valuable compound in the fight against multidrug-resistant infections .

Properties

CAS No. |

31323-25-8 |

|---|---|

Molecular Formula |

C4H8CuN2O2S2 |

Molecular Weight |

243.8 g/mol |

IUPAC Name |

copper;N-methyl-N-oxidomethanethioamide |

InChI |

InChI=1S/2C2H4NOS.Cu/c2*1-3(4)2-5;/h2*2H,1H3;/q2*-1;+2 |

InChI Key |

PGYZQLIUYISMJD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=S)[O-].CN(C=S)[O-].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)

![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)

![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)

![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)